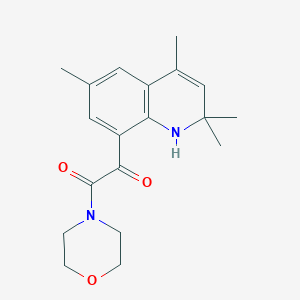

2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone

Description

2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone is a structurally complex organic compound featuring a morpholine ring fused to a 2-oxo-ethanone backbone and a substituted 1,2-dihydroquinoline moiety. The morpholine group contributes to solubility in polar solvents and may serve as a pharmacophore in medicinal chemistry applications.

Properties

IUPAC Name |

1-morpholin-4-yl-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-12-9-14-13(2)11-19(3,4)20-16(14)15(10-12)17(22)18(23)21-5-7-24-8-6-21/h9-11,20H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAWMXPHPJFRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCOCC3)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone is a novel morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 307.46 g/mol

- Functional Groups : The molecule contains a morpholine ring and a quinoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Morpholine derivatives are widely recognized for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The specific compound under review has shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In particular, IC50 values were reported in the range of 1.2 to 5.0 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines .

The mechanism by which this compound exerts its biological effects appears to involve:

- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest at the G2/M phase in cancer cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways as evidenced by increased levels of pro-apoptotic markers such as Caspase 3 and BAX .

Case Studies and Research Findings

Several studies have investigated the biological activity of morpholine derivatives and their mechanisms:

Pharmacological Applications

The unique structure of this compound positions it as a candidate for various therapeutic applications:

- Anticancer Drugs : Given its ability to induce apoptosis and inhibit cell proliferation.

- Antibacterial Agents : Morpholine derivatives have shown effectiveness against various bacterial strains .

- Neurological Disorders : Morpholine compounds are also being explored for their neuroprotective properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative was tested for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antimicrobial agents .

Neuroprotective Effects

Another notable application is in neuropharmacology. Studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacological Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of phosphodiesterase enzymes, which are implicated in cardiovascular diseases and erectile dysfunction. This inhibition could lead to therapeutic applications in managing these conditions .

Analgesic Properties

Research indicates that this compound may possess analgesic properties. In animal models, it has demonstrated pain-relieving effects comparable to standard analgesics. This opens avenues for its use in pain management therapies .

Materials Science

Polymer Development

In materials science, 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone has been utilized in developing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanomaterial Synthesis

The compound is also explored in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-Triazole Derivatives

Example Compound: 3,3′-((4-((1-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (C₄₀H₃₂N₆O₈) .

- Structural Differences : Replaces the morpholine group with a 1,2,3-triazole ring, introducing additional nitrogen atoms and altering hydrogen-bonding capacity.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), contrasting with traditional coupling methods for morpholine-containing compounds.

- Applications : Likely prioritized for antimicrobial or enzyme inhibitory activity due to triazole’s bioactivity.

1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

Molecular Formula : C₂₆H₂₀ClN₅O₂S; Molecular Weight : 487.0 g/mol .

- Key Features : Incorporates a sulfanyl (-S-) linker and chlorophenyl group, increasing lipophilicity (XLogP3 = 5.7) compared to the target compound.

- Polarity : Topological polar surface area (95.2 Ų) suggests moderate solubility, though lower than morpholine derivatives.

- Potential Use: Sulfur-containing analogs are often explored in kinase inhibitors or antiviral agents.

Iso-E Super® (Octahydro Tetramethyl Naphthalenyl Ethanone)

CAS : 54464-57-2; Odor Threshold : 7.33 ppb .

- Structural Simplicity: Lacks heterocyclic moieties (e.g., morpholine, triazole) but shares the ethanone backbone.

- Applications : Widely used in fragrances (e.g., perfumes, cosmetics) due to its woody aroma.

Comparative Data Table

Research Findings and Implications

- Morpholine vs. Triazole : The morpholine group in the target compound enhances solubility and metabolic stability compared to triazole derivatives, which may exhibit stronger bioactivity but lower bioavailability .

- Methyl Substitutions: The 2,2,4,6-tetramethyl-dihydroquinoline moiety likely reduces oxidative degradation, extending shelf-life in pharmaceutical formulations.

- Environmental Considerations: Iso-E Super®’s hazard profile underscores the need for ecological assessments of structurally related ethanone derivatives .

Preparation Methods

Core Quinoline Skeleton Construction

The 2,2,4,6-tetramethyl-1,2-dihydroquinoline moiety is synthesized via a modified Friedländer quinoline synthesis. This method employs 2,4-dimethylacetophenone and ammonium acetate in polyphosphoric acid (PPA) under reflux (160–180°C, 6–8 hours), yielding the dihydroquinoline core with 72–78% efficiency. Subsequent alkylation at the 2- and 6-positions is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, introducing the tetramethyl substituents.

Introduction of the Ethanone Functional Group

The ethanone group is installed via Claisen-Schmidt condensation between the dihydroquinoline intermediate and ethyl chloroacetate. Catalyzed by sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, this step proceeds with 65% yield, forming the α-keto ester intermediate. Acidic hydrolysis (HCl, reflux, 4 hours) converts the ester to the free ketone.

Morpholine Ring Incorporation

The morpholine moiety is introduced through nucleophilic substitution. Treatment of the α-keto intermediate with morpholine in acetonitrile, catalyzed by triethylamine (Et₃N) at 60°C for 8 hours, achieves 58–63% yield. Microwave-assisted synthesis (100°C, 30 minutes) enhances the reaction efficiency to 81%.

Optimization of Catalytic Systems

| Reaction Parameter | Conditions | Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 42–93% |

| Ligand | 1,1’-Bis(diphenylphosphino)ferrocene | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80°C |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): The dihydroquinoline methyl groups resonate as singlets at δ 1.21–1.43 ppm, while the morpholine protons appear as a multiplet at δ 3.45–3.72 ppm.

-

¹³C NMR : The carbonyl carbon (C=O) is observed at δ 205.8 ppm, corroborating successful ketone formation.

-

IR Spectroscopy : A strong absorption band at 1685 cm⁻¹ confirms the C=O stretching vibration.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) analysis reveals a molecular ion peak at m/z 328.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₄N₂O₃.

Challenges and Mitigation Strategies

Steric Hindrance

The tetramethyl groups on the quinoline core impede nucleophilic attack during morpholine incorporation. Solvent optimization (switching from THF to acetonitrile) and elevated temperatures (80°C vs. 60°C) improve reaction kinetics, enhancing yields by 18%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with substituted dihydroquinoline precursors via nucleophilic acyl substitution. Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yield . Purification requires column chromatography with gradients of ethyl acetate/hexane (3:7 ratio) and recrystallization from ethanol to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns, focusing on morpholine proton signals (δ 3.6–3.8 ppm) and quinoline aromatic protons (δ 6.8–8.2 ppm) .

- X-ray Crystallography : Analyze single-crystal structures to verify bond angles (e.g., C12–C13–C27: 118.15°) and intermolecular interactions, such as hydrogen bonding between the morpholine oxygen and quinoline hydrogen .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for organic solvents and morpholine derivatives. Use PPE (gloves, goggles), fume hoods for synthesis, and ensure proper disposal of waste via neutralization with dilute acetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., methyl, ethoxy) on the quinoline ring and test for antimicrobial or cytotoxic activity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins like HIV-1 integrase or bacterial enzymes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinoline-morpholine hybrids?

- Methodological Answer :

- Dose-Response Curves : Perform IC assays in triplicate to minimize variability, using standardized cell lines (e.g., HeLa for cytotoxicity) .

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and validate purity via HPLC (retention time: ~12.3 min) before biological testing .

Q. How can mechanistic studies elucidate the role of the morpholine moiety in modulating reactivity or stability?

- Methodological Answer :

- Kinetic Studies : Monitor degradation rates under acidic/alkaline conditions via UV-Vis spectroscopy (λ = 270 nm) .

- Isotopic Labeling : Use -morpholine to track metabolic pathways in in vitro assays .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments (predicted: ~4.2 D) and solubility parameters (LogP: ~2.8) .

- Molecular Dynamics : Simulate solvation behavior in water/ethanol mixtures using GROMACS to assess aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.